molecular formula C7H7F3N2O4 B12334069 3-Aminofuran-2-carboxamide Trifluoroacetate CAS No. 2006278-40-4

3-Aminofuran-2-carboxamide Trifluoroacetate

Cat. No.: B12334069
CAS No.: 2006278-40-4
M. Wt: 240.14 g/mol
InChI Key: IAKOKXGVJLZBFT-UHFFFAOYSA-N
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Description

3-Aminofuran-2-carboxamide Trifluoroacetate is a chemical compound with the molecular formula C7H7F3N2O4 and a molecular weight of 240.14 . It is a useful research chemical and is often used as a building block in various chemical syntheses. The compound consists of a furan ring substituted with an amino group at the 3-position and a carboxamide group at the 2-position, along with a trifluoroacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminofuran-2-carboxamide Trifluoroacetate typically involves the reaction of 3-aminofuran-2-carboxamide with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that the compound is produced using similar synthetic routes as those used in laboratory settings, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Aminofuran-2-carboxamide Trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The trifluoroacetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can yield amine derivatives.

Scientific Research Applications

3-Aminofuran-2-carboxamide Trifluoroacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminofuran-2-carboxamide Trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Aminofuran-2-carboxamide: Lacks the trifluoroacetate group.

    2-Aminofuran-3-carboxamide: Has the amino and carboxamide groups at different positions on the furan ring.

    3-Aminofuran-2-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group.

Uniqueness

3-Aminofuran-2-carboxamide Trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can impart different chemical properties and reactivity compared to similar compounds. This makes it a valuable building block for the synthesis of more complex molecules and for various scientific research applications.

Properties

CAS No.

2006278-40-4

Molecular Formula

C7H7F3N2O4

Molecular Weight

240.14 g/mol

IUPAC Name

3-aminofuran-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H6N2O2.C2HF3O2/c6-3-1-2-9-4(3)5(7)8;3-2(4,5)1(6)7/h1-2H,6H2,(H2,7,8);(H,6,7)

InChI Key

IAKOKXGVJLZBFT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1N)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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